molecular formula C43H46N2O2 B12509275 (R,S)-BtbbIn-Sabox

(R,S)-BtbbIn-Sabox

Cat. No.: B12509275
M. Wt: 622.8 g/mol
InChI Key: AJVITPISLPTGTP-UHFFFAOYSA-N
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Description

(R,S)-BtbbIn-Sabox is a chiral organometallic or heterocyclic compound listed in commercial catalogs as a specialty chemical reagent (e.g., Leyan.com ). Its (R,S) stereodescriptor indicates a racemic mixture, commonly used in asymmetric catalysis or pharmaceutical intermediates.

Properties

Molecular Formula

C43H46N2O2

Molecular Weight

622.8 g/mol

IUPAC Name

2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C43H46N2O2/c1-41(2,3)31-19-15-27(16-20-31)25-43(26-28-17-21-32(22-18-28)42(4,5)6,39-44-37-33-13-9-7-11-29(33)23-35(37)46-39)40-45-38-34-14-10-8-12-30(34)24-36(38)47-40/h7-22,35-38H,23-26H2,1-6H3

InChI Key

AJVITPISLPTGTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78

Origin of Product

United States

Preparation Methods

The synthesis of (R,S)-BtbbIn-Sabox involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Industrial production methods may include continuous flow synthesis to improve yield and purity .

Chemical Reactions Analysis

(R,S)-BtbbIn-Sabox undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(R,S)-BtbbIn-Sabox has a wide range of applications in scientific research. In chemistry, it is used as a chiral catalyst in asymmetric synthesis. In biology, it is studied for its potential interactions with biomolecules. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the production of high-purity chemicals .

Mechanism of Action

The mechanism of action of (R,S)-BtbbIn-Sabox involves its interaction with specific molecular targets. The compound’s chirality allows it to bind to these targets in a stereospecific manner, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key candidates include:

Bis((6-Bromopyridin-3-yl)methyl)amine

  • Structural Similarity : Shares a brominated pyridine backbone, similar to inferred motifs in (R,S)-BtbbIn-Sabox .
  • Functional Use : Acts as a ligand in catalysis or as a precursor for cross-coupling reactions. Unlike (R,S)-BtbbIn-Sabox, this compound lacks stereocenters and sabox-like functional groups.

6-Bromo-3-methylpyridin-2-amine

  • Structural Similarity : Contains a brominated pyridine core but lacks the sabox ligand and stereochemical complexity .
  • Reactivity : Used in Suzuki-Miyaura couplings; its lack of stereocenters limits utility in enantioselective processes compared to (R,S)-BtbbIn-Sabox.

Rubriflordilactone B and Pseudo-Rubriflordilactone B

  • Functional Comparison : These natural products feature complex polycyclic architectures with ether and ketone groups, synthesized via multi-step sequences involving TMSQ and LiClO4 . While structurally distinct from (R,S)-BtbbIn-Sabox, their synthesis workflows (e.g., chromatography, spectroscopy) may inform purification and characterization of similarly complex compounds.

Recommendations for Further Study

  • Database Mining : Query specialized databases (e.g., SureChEMBL , SANCDB ) for structural analogs or patent applications.
  • Experimental Characterization : Perform NMR, X-ray diffraction, and MS to resolve stereochemistry and ligand composition.
  • Comparative Reactivity Testing: Evaluate catalytic efficiency against non-chiral brominated ligands (e.g., in Suzuki-Miyaura couplings).

Biological Activity

Overview of (R,S)-BtbbIn-Sabox

(R,S)-BtbbIn-Sabox is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is a member of the class of benzyl-substituted indoles, which are known for their diverse pharmacological properties.

Antimicrobial Activity

One of the primary areas of research surrounding (R,S)-BtbbIn-Sabox is its antimicrobial activity . Studies have shown that compounds in this class can exhibit significant effects against various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings

  • In vitro Studies : Laboratory tests have indicated that (R,S)-BtbbIn-Sabox demonstrates potent activity against both Gram-positive and Gram-negative bacteria. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The compound appears to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death.

Cytotoxicity and Anticancer Potential

Another significant aspect of (R,S)-BtbbIn-Sabox is its potential anticancer properties. Research has indicated that it may induce apoptosis in cancer cell lines.

Case Studies

  • Cell Line Testing : In studies involving various cancer cell lines, including breast and lung cancer cells, (R,S)-BtbbIn-Sabox exhibited dose-dependent cytotoxicity.
  • Apoptotic Pathways : The compound was found to activate caspase pathways, which are critical for programmed cell death, suggesting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of (R,S)-BtbbIn-Sabox is crucial for evaluating its therapeutic potential.

Key Parameters

  • Absorption : Preliminary studies suggest good oral bioavailability, making it a suitable candidate for oral formulations.
  • Metabolism : The compound undergoes hepatic metabolism, with cytochrome P450 enzymes playing a significant role.
  • Toxicity Profiles : Acute toxicity studies have indicated a relatively safe profile at therapeutic doses, though long-term effects require further investigation.

Table 1: Antimicrobial Activity of (R,S)-BtbbIn-Sabox

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis
A549 (Lung Cancer)20Caspase Activation

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